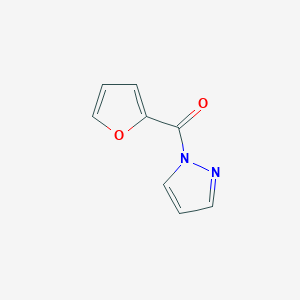

Furan-2-yl(1H-pyrazol-1-yl)methanone

Description

Significance of Heterocyclic Compounds in Chemical Research

Overview of Furan (B31954) Chemistry and Reactivity

Furan is a five-membered aromatic heterocyclic compound containing one oxygen atom. numberanalytics.comnumberanalytics.com Its aromatic character arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from an oxygen lone pair), satisfying Hückel's rule. numberanalytics.com However, furan is less stable than benzene (B151609) due to the electron-withdrawing nature of the oxygen atom, which results in a lower resonance energy. chemicalbook.com

Furan's reactivity is characterized by its susceptibility to electrophilic aromatic substitution, which occurs much more readily than in benzene. quora.compearson.com This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. quora.compearson.com Electrophilic attack preferentially occurs at the 2- and 5-positions, as the intermediate carbocation is more stabilized by resonance. numberanalytics.comchemicalbook.compearson.com Common electrophilic substitution reactions include nitration, halogenation, and formylation. numberanalytics.com

Furan also participates in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. numberanalytics.comnumberanalytics.comquora.com This reactivity allows for the synthesis of complex, polycyclic structures that are valuable intermediates in the preparation of pharmaceuticals and other intricate organic molecules. numberanalytics.comquora.com The furan ring can also undergo ring-opening reactions under certain oxidative conditions. pharmaguideline.com

Overview of Pyrazole (B372694) Chemistry and Reactivity

Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. ijnrd.org This structure imparts both weak basic and acidic properties. ijnrd.orgglobalresearchonline.net The nitrogen at position 2 is basic and reacts with electrophiles, while the NH proton at position 1 can be removed by a base. ijnrd.orgpharmajournal.net Pyrazole exhibits annular tautomerism, a phenomenon where the hydrogen atom on the nitrogen can migrate between the two nitrogen atoms, leading to different tautomeric forms. ijnrd.orgbeilstein-journals.orgencyclopedia.pub This tautomerism can influence the molecule's reactivity and its interaction with biological targets. encyclopedia.pubresearchgate.net

The pyrazole ring is generally resistant to oxidation and reduction due to its aromatic stability. ijnrd.orgpharmajournal.net However, it can be catalytically hydrogenated to form pyrazoline and then pyrazolidine. ijnrd.orgpharmajournal.net Like other aromatic compounds, pyrazole undergoes electrophilic substitution reactions, such as halogenation and nitration, which typically occur at the 4-position. ijnrd.orgglobalresearchonline.net The synthesis of the pyrazole ring is most commonly achieved by the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). ijnrd.orgbeilstein-journals.org

Rationale for Investigating Furan-Pyrazolylmethanone Scaffolds

The combination of furan and pyrazole moieties into a single molecular framework, such as in furan-pyrazolylmethanone, is driven by the significant biological activities associated with each individual heterocycle. utripoli.edu.lyijabbr.com Furan derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.lyijabbr.comijabbr.com Similarly, pyrazole-containing compounds are a cornerstone of medicinal chemistry, with numerous derivatives demonstrating analgesic, anti-inflammatory, and antimicrobial effects, among others. globalresearchonline.netpharmajournal.net

The rationale for creating such hybrid molecules is based on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or synergistic biological activity. The furan-pyrazolylmethanone scaffold provides a versatile platform for drug discovery, allowing for structural modifications on both the furan and pyrazole rings to fine-tune the compound's properties and biological targets. ijabbr.comijabbr.com Researchers investigate these scaffolds to explore novel chemical space and develop new therapeutic agents that may overcome challenges such as drug resistance. ijsrtjournal.com

Scope and Objectives of Research on Furan-2-yl(1H-pyrazol-1-yl)methanone

Research on this compound and its derivatives encompasses several key objectives aimed at understanding its chemical properties and potential applications.

Synthesis: A primary objective is the development of efficient and regioselective synthetic routes to access the title compound and its analogues. This often involves the reaction of a furan-containing starting material, such as furan-2-carbohydrazide (B108491), with a suitable pyrazole precursor or the construction of the pyrazole ring onto a furan template. nih.govtandfonline.com For instance, one synthetic approach involves the reaction of furan-2-carbohydrazide with benzoylacetone (B1666692) to form a substituted dihydropyrazolyl methanone (B1245722) derivative. nih.gov Another method involves the reaction of an enaminone derived from a furan-pyrazolyl ketone with hydrazonoyl halides. tandfonline.com

Spectroscopic and Structural Characterization: A crucial aspect of the research is the thorough characterization of the synthesized compounds. This is achieved using a variety of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) and N-H bonds. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov For example, the crystal structure of a related compound, (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, revealed details about the planarity of the rings and the hydrogen bonding interactions. nih.govdoaj.orgnih.gov

Investigation of Reactivity and Further Functionalization: Researchers explore the chemical reactivity of the this compound scaffold to create libraries of related compounds. This involves performing various chemical transformations to introduce different substituents on the furan and pyrazole rings, which is essential for structure-activity relationship (SAR) studies. tandfonline.com

Evaluation of Biological Activity: A significant driver for the research is the evaluation of the biological properties of these hybrid molecules. The synthesized compounds are often screened for a range of activities, including antimicrobial, antifungal, and anticancer effects, to identify promising lead compounds for further development. researchgate.netsemanticscholar.org

Research Findings: Data Tables

To illustrate the type of data generated in such research, the following tables provide examples of crystallographic and spectroscopic data for related furan-pyrazolyl compounds.

Table 1: Example Crystallographic Data for a Furan-Pyrazolyl Derivative

This table presents selected crystallographic data for a compound structurally related to the subject of this article, providing insight into its solid-state conformation.

| Parameter | Value | Reference |

| Chemical Formula | C22H17N3O4 | nih.gov |

| Molecular Weight | 387.39 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1 | nih.gov |

| a (Å) | 9.6398 (2) | nih.gov |

| b (Å) | 9.9160 (2) | nih.gov |

| c (Å) | 10.1815 (2) | nih.gov |

| α (°) | 88.051 (1) | nih.gov |

| β (°) | 85.930 (1) | nih.gov |

| γ (°) | 70.495 (1) | nih.gov |

| Volume (ų) | 915.01 (3) | nih.gov |

| Z | 2 | nih.gov |

Data for 1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-ylmethanone

Table 2: Example 1H-NMR Spectroscopic Data for a Furan-Pyrazolyl Derivative

This table shows typical proton NMR chemical shifts for a furan-pyrazolyl derivative, which helps in confirming the structure of the synthesized compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.64 | s | - |

| Furan-H | 7.94 | d | 3.7 |

| Furan-H | 7.37 | d | 1.8 |

| Furan-H | 6.70 | dd | 3.7, 1.8 |

Data for Furan-2-carbaldehyde, a related furan-containing compound. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl(pyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(7-3-1-6-12-7)10-5-2-4-9-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSCMZWDBHRRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furan 2 Yl 1h Pyrazol 1 Yl Methanone and Its Structural Analogues

Conventional Synthetic Routes to Furan-2-yl(1H-pyrazol-1-yl)methanone Core

Conventional methods for synthesizing the furan-pyrazolyl methanone (B1245722) structure are well-established, typically involving condensation and acylation reactions. These routes provide reliable access to the core structure through sequential or one-pot procedures.

Condensation-Cyclization Reactions of Hydrazine (B178648) Derivatives with 1,3-Diketones

The most fundamental and widely utilized method for constructing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the condensation-cyclization reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. mdpi.comnih.gov This approach is valued for its straightforwardness and efficiency in generating polysubstituted pyrazoles. mdpi.com

In the context of this compound, a key starting material is furan-2-carbohydrazide (B108491). This hydrazine derivative already contains the furan-acyl moiety. By reacting furan-2-carbohydrazide with a suitable 1,3-diketone, such as benzoylacetone (B1666692), the pyrazole ring is formed, directly yielding a structural analogue of the target compound. nih.gov For example, refluxing furan-2-carbohydrazide with benzoylacetone in ethanol (B145695) leads to the formation of (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. nih.gov

The versatility of this method is enhanced by the in-situ generation of 1,3-diketones from more common precursors like ketones and acid chlorides. organic-chemistry.org This one-pot variant avoids the need to isolate the often unstable diketone intermediates, streamlining the synthesis of complex pyrazoles. organic-chemistry.org Various catalysts, including Lewis acids like SmCl₃, can be employed to accelerate the reaction. nih.gov

Introduction of Furan (B31954) Moiety via Furfural (B47365) Derivatives

The furan ring can be incorporated into the pyrazole structure by starting with furfural or its derivatives. researchgate.netscispace.com Furfural, a bio-renewable chemical, serves as a versatile precursor for a range of furan-based compounds. scispace.com A common strategy involves the initial synthesis of a furfural derivative which is then used in subsequent reactions.

One such pathway is the Claisen-Schmidt condensation of a 5-substituted furan-2-carbaldehyde with an aromatic ketone. researchgate.net For instance, 5-(4-nitrophenyl)furan-2-carbaldehyde, which can be prepared from furfural, reacts with various aromatic ketones in the presence of a base to form chalcones (1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones). researchgate.net These chalcone (B49325) intermediates are α,β-unsaturated ketones that can then undergo cyclocondensation with hydrazine hydrate (B1144303) to yield the desired pyrazole ring, incorporating the furan moiety into the final structure. researchgate.net This multi-step process allows for the systematic assembly of the molecule, with the furan ring being introduced at an early stage.

Acylation Reactions for Methanone Linkage Formation

The formation of the methanone linkage (–C(=O)–) between the furan and pyrazole rings is a critical step, typically achieved through an acylation reaction. This can be accomplished either before or after the formation of the pyrazole ring.

In one approach, a pre-formed pyrazole is acylated with a furan-2-carbonyl derivative. For instance, new pyrazole derivatives containing a 5-phenyl-2-furan group have been synthesized via an amidation reaction. researchgate.net This involves activating furan carboxylic acid with a reagent like thionyl chloride to form the more reactive furoyl chloride, which then reacts with the nitrogen of a 1H-pyrazole to create the furan-carbonyl-pyrazole bond. researchgate.net

Alternatively, as mentioned previously, furan-2-carbohydrazide can be used as a building block. nih.gov In this case, the acylation step precedes the pyrazole ring formation, as the acyl group is already attached to the hydrazine nitrogen. The subsequent reaction with a 1,3-dicarbonyl compound constructs the pyrazole ring, with the furan-methanone group already in place. nih.gov This strategy is particularly efficient for producing 1-acyl-pyrazoles.

Advanced and Eco-Friendly Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic methods. These advanced approaches, such as microwave-assisted synthesis and catalyst-free reactions, offer significant advantages over conventional techniques.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.com The synthesis of pyrazole derivatives, including those with furan moieties, has greatly benefited from this technology. tandfonline.comgsconlinepress.comdergipark.org.tr

A notable example is the efficient microwave-assisted synthesis of 5-amino-1H-pyrazole derivatives bearing 2-furoyl groups. tandfonline.com In this protocol, furan-2-carbohydrazide is reacted with cyano-activated precursors under microwave irradiation, affording the desired products in good yields. tandfonline.com The optimization of this reaction highlights the benefits of microwave heating, as shown in the table below.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 120 | 60 |

| 2 | DMF | 100 | 15 | 70 |

| 3 | Dioxane | 100 | 15 | 75 |

| 4 | Acetonitrile | 100 | 15 | 80 |

| 5 | None | 120 | 10 | 85 |

| 6 | None | 140 | 5 | 92 |

This table presents optimized conditions for the microwave-assisted synthesis of a furan-pyrazole derivative, adapted from findings in the literature. tandfonline.com

The data clearly demonstrates that microwave irradiation under solvent-free conditions can dramatically reduce reaction times from hours to minutes while significantly increasing the product yield. ijpsjournal.comtandfonline.com

Catalyst-Free and Metal-Free Methodologies

The development of catalyst-free and metal-free synthetic routes is a key goal in green chemistry, as it reduces costs and minimizes toxic waste. Several such methods have been successfully applied to the synthesis of pyrazoles. nih.govorganic-chemistry.org

Transition-metal-free approaches for pyrazole synthesis often rely on the inherent reactivity of the starting materials under specific conditions. nih.gov For example, the [3+2] cycloaddition reaction, a common route to five-membered heterocycles, can often proceed under mild, non-catalytic conditions to give high yields. researchgate.net Another strategy involves the iodine-mediated oxidative C-N bond formation between α,β-unsaturated carbonyls and hydrazine salts, which provides an eco-friendly, one-pot protocol without the need for metal catalysts. organic-chemistry.orgacs.org This method is practical and allows for the synthesis of variously substituted pyrazoles from readily available starting materials. organic-chemistry.org The synthesis of certain pyrazoles has been achieved under transition-metal-catalyst- and oxidant-free conditions, with temperature being the controlling factor for the reaction pathway. nih.gov These methodologies represent a significant advancement towards more sustainable chemical manufacturing.

Utilization of Green Solvents and Additives (e.g., PEG-400, Lemon Juice)

In recent years, the principles of green chemistry have guided the development of synthetic protocols that minimize or eliminate the use of hazardous substances. cbijournal.com This has led to the exploration of non-toxic, biodegradable, and recyclable solvents and catalysts.

Polyethylene Glycol (PEG-400):

Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising green reaction medium for the synthesis of various heterocyclic compounds, including pyrazole derivatives. researchgate.netmdpi.comnih.gov Its advantages include being non-toxic, inexpensive, thermally stable, and recyclable. mdpi.com In the context of pyrazole synthesis, PEG-400 can act as both a solvent and a phase transfer catalyst, enhancing reaction rates and facilitating product isolation. researchgate.net For instance, the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, which share a pyrazole core, has been efficiently carried out in a PEG-400-water system at 90 °C, demonstrating the potential of this medium for related structures. mdpi.comsemanticscholar.org The use of PEG-400 often leads to high yields and short reaction times. ijacskros.com

Lemon Juice:

Natural catalysts and solvents are gaining significant attention for their eco-friendliness and cost-effectiveness. Lemon juice, being acidic (pH 2-3) due to the presence of citric acid and ascorbic acid, can function as an effective biocatalyst in organic synthesis. cbijournal.comresearchgate.net It has been successfully employed in one-pot, multicomponent reactions to synthesize bis(pyrazolyl)methanes. cbijournal.comresearchgate.net The reaction of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) in a water-ethanol mixture using lemon juice as a catalyst at 80 °C exemplifies its utility. cbijournal.com This approach avoids the need for hazardous acid catalysts and often results in good to excellent yields. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound and its analogues, careful optimization of reaction parameters is crucial. This includes the choice of solvent, temperature, catalyst, and the duration of the reaction.

Influence of Solvent Systems and Temperature

The selection of a suitable solvent system is critical as it can significantly influence the reaction rate and yield. While traditional organic solvents like ethanol are commonly used, research has shown that green solvents can be equally or even more effective. nih.gov For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, N,N-dimethylacetamide has been shown to give high yields at room temperature. mdpi.com The use of aqueous media, often in combination with a catalyst, is also a key strategy in green chemistry for pyrazole synthesis. mdpi.com

Temperature plays a pivotal role in reaction kinetics. For the synthesis of a structural analogue, (furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, the reaction of furan-2-carbohydrazide with benzoylacetone is carried out at reflux in ethanol, indicating that elevated temperatures are often necessary to drive the reaction to completion. nih.gov However, the optimal temperature can vary depending on the specific reactants and catalyst used. In some silver-catalyzed reactions for pyrazole synthesis, increasing the temperature to 60 °C improved the yield, but further increases led to a decrease in yield. nih.gov Temperature can also control the divergent synthesis of different pyrazole derivatives from the same starting materials. nih.gov

Table 1: Effect of Solvent and Temperature on Pyrazole Synthesis

| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Furan-2-carbohydrazide, Benzoylacetone | Ethanol | Reflux | Not specified, single crystals obtained | nih.gov |

| Phenylhydrazine, Ethyl Acetoacetate, Benzaldehyde | Lemon Juice:H2O:EtOH | 80 | 92 | cbijournal.com |

| Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | PEG-400/Water | 90 | Good to excellent | mdpi.comsemanticscholar.org |

| N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Not specified | 60 | Improved yield | nih.gov |

Role of Catalysts and Reagents

The choice of catalyst is a determining factor in the efficiency and selectivity of pyrazole synthesis. A wide range of catalysts has been explored, from traditional acid and base catalysts to more advanced and greener alternatives.

For the synthesis of pyrazole derivatives, catalysts such as nano-ZnO, mdpi.com iodine, ijacskros.com and various Lewis acids have been employed. In the synthesis of 2-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-chromen-4-one derivatives, a related heterocyclic system, iodine (10 mol%) in PEG-400 at 60°C proved to be an efficient catalytic system. ijacskros.com The synthesis of a furan-containing pyrazole analogue, specifically (furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, was achieved by refluxing furan-2-carbohydrazide and benzoylacetone in ethanol without an explicit catalyst, suggesting that the inherent reactivity of the starting materials under thermal conditions can be sufficient. nih.gov However, in many cases, a catalyst is essential to achieve reasonable reaction rates and yields. mdpi.com

Table 2: Influence of Catalysts on Pyrazole Synthesis

| Reaction Type | Catalyst | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Condensation of phenylhydrazine and ethyl acetoacetate | Nano-ZnO | Not specified | Highly efficient, 95% yield | mdpi.com |

| Ring closure of chalcones | Iodine (10 mol%) | PEG-400 | High yields at 60°C | ijacskros.com |

| Condensation of furan-2-carbohydrazide and benzoylacetone | None (thermal) | Ethanol | Successful synthesis of analogue | nih.gov |

| Condensation of phenyl hydrazine, ethyl acetoacetate, and aldehyde | Lemon Juice | H2O:EtOH | Efficient and eco-friendly | cbijournal.com |

Reaction Time and Concentration Effects

Reaction time is another critical parameter that needs to be optimized to ensure the completion of the reaction while avoiding the formation of byproducts due to prolonged reaction times or decomposition. biotage.com For the synthesis of (furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, a reaction time of half an hour at reflux was sufficient. nih.gov In other syntheses of pyrazole derivatives, reaction times can range from minutes to several hours, depending on the specific methodology. nih.gov

Spectroscopic and Crystallographic Characterization of this compound Remains Elusive in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed experimental spectroscopic and crystallographic data for the chemical compound this compound. Despite the existence of studies on structurally similar molecules, a dedicated analysis providing specific ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and Raman spectral data for this particular compound could not be located in the public domain.

For instance, studies on related compounds such as (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone and various substituted furan-pyrazole hybrids provide some comparative insights. mdpi.com These studies confirm the use of techniques like NMR and IR spectroscopy for the characterization of this class of compounds. researchgate.net However, the electronic environment and, consequently, the spectroscopic signatures of this compound are expected to be unique due to the specific combination of the furan and pyrazole rings linked by a carbonyl group.

Information on the characteristic vibrational modes of the furan and pyrazole rings, as well as the effects of conjugation on the carbonyl stretching frequency, can be inferred from general principles of vibrational spectroscopy and data from analogous compounds. mdpi.com The furan ring typically exhibits characteristic C-H stretching, C=C stretching, and ring breathing vibrations. Similarly, the pyrazole ring has its own set of characteristic vibrational modes. The position of the carbonyl (C=O) stretching frequency in the IR and Raman spectra would be indicative of the degree of electronic conjugation between the furan and pyrazole rings through the carbonyl linker.

The elucidation of the precise three-dimensional structure through single-crystal X-ray diffraction has been performed for more complex derivatives like (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, but not for the parent compound . nih.govdoaj.org

Without access to primary research data that specifically details the advanced spectroscopic and crystallographic characterization of this compound, it is not possible to provide the in-depth, scientifically accurate article as requested. The generation of such an article would necessitate experimental work to synthesize and analyze the compound.

Advanced Spectroscopic and Crystallographic Characterization of Furan 2 Yl 1h Pyrazol 1 Yl Methanone

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a crucial technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. While direct HRMS data for Furan-2-yl(1H-pyrazol-1-yl)methanone was not found, analysis of a related acyl pyrazole (B372694) derivative, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, illustrates the precision of this method. For this analogue, the calculated mass for the protonated molecule [M+H]⁺ (C₁₈H₂₅N₂O) was 285.1967, which closely matched the experimentally found value of 285.1965. mdpi.com This level of accuracy confidently confirms the elemental composition. For this compound (C₉H₆N₂O₂), a similar analysis would be expected to yield a high-resolution mass that corresponds tightly with its calculated theoretical mass.

| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | C₁₈H₂₅N₂O | 285.1967 | 285.1965 mdpi.com |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. The following sections detail the crystallographic parameters of several analogues of this compound.

| Compound Name | Crystal System | Space Group |

| (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | Monoclinic nih.gov | P2₁/c nih.gov |

| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | Monoclinic nih.gov | P2₁/n researchgate.net |

| (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | Triclinic nih.gov | P-1 nih.gov |

Detailed analysis of bond lengths and angles reveals the electronic and steric environment within the molecule. In a related furan-containing compound, the C=O bond lengths were found to be approximately 1.203(2) Å and 1.204(2) Å. researchgate.net For the pyrazole ring in 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone, the bond lengths and angles were reported to be in good agreement with those of closely related pyrazole structures. nih.gov For instance, in a similar pyrazole derivative, the bond angles within the pyrazole ring deviate slightly from the ideal 108° of a regular pentagon, reflecting the influence of the different heteroatoms and substituents.

Note: A comprehensive table of all bond lengths and angles is extensive and typically found in the supplementary information of the cited crystallographic studies.

Torsion angles define the conformation of the molecule by describing the rotational orientation around a bond. In the solid state, the conformation is influenced by both intramolecular and intermolecular forces. For (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, the mean plane of the pyrazole ring forms a dihedral angle of 4.5(5)° with the furan (B31954) ring. nih.govdoaj.org In another analogue, 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone, the furan and pyrazole rings are nearly coplanar, with a small dihedral angle of 3.06(10)° between them. nih.goviucr.org The pyrazole ring in this compound is inclined to the two phenyl rings at dihedral angles of 8.51(9)° and 56.81(9)°. nih.gov These values indicate that the molecule adopts a twisted conformation.

| Compound | Dihedral Angle between Furan and Pyrazole Rings |

| (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | 4.5(5)° nih.govdoaj.org |

| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | 3.06(10)° nih.goviucr.org |

| (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | 3.75(10)° nih.gov |

The process of refining a crystal structure can sometimes be complicated by crystallographic challenges. A notable example is the disorder of the furan ring in the crystal structure of (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. nih.gov The furan ring was found to occupy two positions with a refined site-occupancy ratio of 0.587(11) to 0.413(11). nih.govdoaj.org This "flip-flop" rotational disorder required the use of restraints during the refinement process to achieve a stable and meaningful structural model. nih.gov

Computational and Theoretical Chemistry Studies of Furan 2 Yl 1h Pyrazol 1 Yl Methanone

Density Functional Theory (DFT) Calculations for Molecular Optimization

DFT is a preferred method for studying the electronic structure of organic molecules, including pyrazole (B372694) and furan (B31954) derivatives, due to its balance of accuracy and computational efficiency. eurasianjournals.com It is instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For heterocyclic compounds similar to Furan-2-yl(1H-pyrazol-1-yl)methanone, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is widely employed. nih.govacadpubl.euresearchgate.net This functional effectively combines the Hartree-Fock exchange theory with DFT.

Commonly used basis sets for these types of molecules include Pople's split-valence basis sets, such as 6-31G(d,p) and the more extensive 6-311+G(d,p). nih.govacadpubl.euresearchgate.netresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms and π-systems.

| Functional/Basis Set | Common Application |

| B3LYP | Widely used for organic molecules, providing a good balance of accuracy and cost. nih.govresearchgate.net |

| 6-31G(d,p) | A standard basis set for geometry optimization and frequency calculations. nih.govacadpubl.eu |

| 6-311+G(d,p) | A larger basis set with diffuse functions, used for more accurate energy and electronic property calculations. researchgate.netresearchgate.net |

Geometry optimization calculations predict the most stable conformation of this compound. Studies on structurally related compounds suggest that the pyrazole and furan rings are largely planar. nih.govnih.gov The key conformational flexibility arises from the rotation around the single bond connecting the carbonyl bridge to the two heterocyclic rings.

In a related compound, (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, the pyrazole ring is nearly planar, and it forms a small dihedral angle with the furan ring, suggesting a preference for a relatively coplanar arrangement of the two rings to maximize π-conjugation. nih.govdoaj.org However, steric hindrance between the rings can lead to a slightly twisted conformation being the most stable energy minimum. The final optimized geometry represents a balance between electronic stabilization from conjugation and steric repulsion.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Analyses of frontier molecular orbitals, charge distribution, and electrostatic potential provide a detailed picture of its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich furan and pyrazole rings, while the LUMO is likely centered on the carbonyl group and the conjugated system. This distribution facilitates intramolecular charge transfer (ICT), a characteristic feature of many pyrazoline derivatives. researchgate.net

Table of Typical Electronic Properties for Furan-Pyrazole Systems:

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis provides insight into the interactions between orbitals, charge delocalization, and hyperconjugative effects within the molecule. acadpubl.euelsevierpure.com This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π* anti-bonding orbitals of the adjacent carbonyl and ring systems. acadpubl.eu These n → π* interactions contribute significantly to the stabilization of the molecule. acadpubl.eu The analysis can quantify the stabilization energy associated with these interactions, highlighting the importance of electron delocalization across the furan, carbonyl, and pyrazole moieties. researchgate.net

The Molecular Electrostatic Potential Surface (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface.

For this compound, the MESP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). ustc.edu.cn

Negative Regions: The most negative potential is expected to be localized around the carbonyl oxygen atom and the nitrogen atoms of the pyrazole ring due to their high electronegativity and the presence of lone pairs. These sites are susceptible to electrophilic attack.

Positive Regions: Positive potential regions are likely to be found around the hydrogen atoms of the rings, making them potential sites for nucleophilic attack. ustc.edu.cn

This mapping helps in understanding the intermolecular interactions and the preferred sites for chemical reactions. researchgate.net

Prediction and Assignment of Vibrational Frequencies

Theoretical calculations are instrumental in predicting the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can then be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands.

For this compound, one would expect characteristic vibrational modes associated with the furan ring, the pyrazole ring, and the central ketone linkage.

Expected Vibrational Modes for this compound:

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680-1750 |

| C-N (Pyrazole) | Stretching | 1250-1340 |

| C=C (Furan & Pyrazole) | Stretching | 1400-1600 |

| C-H (Aromatic) | Stretching | 3000-3150 |

| Ring | In-plane & Out-of-plane Bending | Various |

Note: This table represents generalized expected frequency ranges for the functional groups present in the molecule. Precise theoretical calculations would be needed to determine the specific frequencies for this compound.

Theoretical Insights into Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures.

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The chemical environment of each nucleus, influenced by the electron-withdrawing ketone group and the aromatic furan and pyrazole rings, would determine its specific chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative):

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan Ring Protons | δ 6.5 - 8.0 | δ 110 - 150 |

| Pyrazole Ring Protons | δ 6.0 - 8.5 | δ 100 - 140 |

| Carbonyl Carbon | - | δ 180 - 200 |

Note: The values in this table are illustrative and based on typical chemical shifts for similar structures. Accurate predictions would require specific computational studies on this compound.

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness)

These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity.

Global Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Softness (S) | 1 / (2η) | Measure of the molecule's polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character |

Note: The calculation of these descriptors requires the HOMO and LUMO energies, which would be obtained from a quantum chemical calculation on this compound.

Conformational Isomerism and Energy Barriers to Rotation around the Ketone Linkage

This compound can exist in different spatial arrangements, or conformations, due to rotation around the single bonds, particularly the C-C and C-N bonds of the ketone linkage. The two aromatic rings can adopt various orientations relative to each other.

Theoretical calculations can be used to map the potential energy surface for rotation around these bonds. This allows for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The energy difference between a stable conformer and a transition state represents the energy barrier to rotation. The planarity or non-planarity of the molecule in its most stable conformation would be a key finding from such a study. The interplay of steric hindrance and electronic effects (conjugation) between the furan and pyrazole rings through the carbonyl group would dictate the preferred conformation.

A detailed computational analysis would reveal whether a planar conformation, which would maximize π-conjugation, is favored, or if steric clashes between the rings lead to a twisted, non-planar structure.

Reactivity Profiles and Mechanistic Investigations of Furan 2 Yl 1h Pyrazol 1 Yl Methanone

Electrophilic Aromatic Substitution Reactions on Heterocyclic Rings

Both the furan (B31954) and pyrazole (B372694) rings are capable of undergoing electrophilic aromatic substitution, although their reactivity and the regioselectivity of these reactions are influenced by the nature of the substituent, in this case, the pyrazol-1-yl)methanone and furan-2-yl-methanone groups, respectively.

Regioselectivity and Reaction Pathways

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, often more so than benzene (B151609). pearson.comchemicalbook.com The oxygen atom's lone pairs of electrons increase the electron density of the ring, making it highly susceptible to attack by electrophiles. pearson.com Electrophilic attack on the furan ring preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed during substitution at these positions are more stabilized by resonance. pearson.comchemicalbook.comquora.com In Furan-2-yl(1H-pyrazol-1-yl)methanone, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. The pyrazol-1-yl)methanone group at the C2 position is an electron-withdrawing group, which generally deactivates the furan ring towards electrophilic substitution. However, the activating effect of the oxygen atom still directs the substitution to the available α-position (C5).

The pyrazole ring is also aromatic, but its reactivity towards electrophiles is dependent on the reaction conditions and the nature of the substituents. The pyrazole ring itself is a relatively electron-rich system. However, when acylated at the N1 position, as in this compound, the acyl group acts as an electron-withdrawing group, deactivating the pyrazole ring towards electrophilic attack. If substitution does occur, it is most likely to take place at the C4 position, which is the most electron-rich carbon in the N-acylpyrazole system.

Direct nitration of five-membered heterocycles like furans and pyrazoles can be achieved using reagents such as nitric acid in trifluoroacetic anhydride, which has been shown to afford mononitro derivatives. researchgate.net For this compound, nitration would be expected to yield primarily the 5-nitro-furan derivative.

Nucleophilic Addition and Substitution Reactions at the Methanone (B1245722) Carbonyl

The carbonyl group of the methanone bridge is an electrophilic center and is susceptible to nucleophilic attack. This allows for the synthesis of a variety of derivatives, including alcohols and amines.

Formation of Alcohols, Amines, and Other Derivatives

The reduction of the carbonyl group in this compound leads to the formation of the corresponding secondary alcohol, (Furan-2-yl)(1H-pyrazol-1-yl)methanol. This transformation can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

The reaction with organometallic reagents, such as Grignard reagents (RMgX), would also result in the formation of tertiary alcohols. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, and subsequent workup yields the alcohol. youtube.com

The carbonyl group can also react with amines. The reaction with primary amines can lead to the formation of imines, which may exist in equilibrium with their enamine tautomers. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic systems.

Ring Transformations and Rearrangement Reactions

Both the furan and pyrazole rings in this compound can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different cyclic or acyclic structures.

Furan Ring Opening Reactions

The furan ring, particularly when substituted with an acyl group at the 2-position, can be susceptible to ring-opening reactions, especially under acidic conditions. mdpi.comresearchgate.net Acid-catalyzed hydrolysis can lead to the formation of a 1,4-dicarbonyl compound. rsc.org This reactivity is a key step in various synthetic transformations, allowing for the conversion of furans into other carbocyclic and heterocyclic systems. For example, 2-acylfurans can be rearranged into various derivatives, including benzofurans, under specific catalytic conditions. mdpi.com The presence of water and the type of acid catalyst can significantly influence the outcome of these reactions. nih.gov

Pyrazole Ring Transformations

The pyrazole ring in N-acylpyrazoles can also undergo transformations. For instance, treatment of N-acylpyrazoles with certain reagents can lead to ring cleavage and rearrangement. In some cases, the pyrazole ring can be transformed into other heterocyclic systems, such as 1,2,4-triazoles. researchgate.net The specific outcome of these transformations is highly dependent on the substituents on the pyrazole ring and the reaction conditions employed. Research on related N-acylpyrazoles has shown that they can be valuable precursors in the synthesis of more complex heterocyclic structures. encyclopedia.pub

Oxidation and Reduction Chemistry

The presence of two distinct heterocyclic rings (furan and pyrazole) and a ketone functional group imparts a rich and varied redox chemistry to this compound. The outcome of such reactions is highly dependent on the choice of reagents and reaction conditions.

Selective Oxidation of Furan or Pyrazole Moieties

The selective oxidation of this compound presents a challenge due to the differing susceptibilities of the furan and pyrazole rings to oxidative conditions. The electron-rich furan ring is generally more prone to oxidation than the more electron-deficient pyrazole ring.

Furan moieties are known to undergo oxidative ring-opening or transformation into other heterocyclic structures like furanones. rsc.orgthieme-connect.com Common oxidizing agents such as N-Bromosuccinimide (NBS) or meta-chloroperbenzoic acid (m-CPBA) can convert 2-substituted furans into 4-oxo-2-alkenoic acids or other oxidized products. acs.orgresearchgate.net The oxidation can proceed through intermediates like endoperoxides or epoxides. rsc.orgresearchgate.net For instance, the oxidation of furan rings with Mn(III)/Co(II) catalysts under an oxygen atmosphere can lead to the formation of 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.orgresearchgate.net Halogen-based oxidants like bromine and chlorine have also been historically used for furan oxidation. thieme-connect.com

In contrast, the pyrazole ring is generally resistant to oxidation due to its aromatic character and the presence of the electron-withdrawing nitrogen atoms. Significant functionalization or harsh reaction conditions are typically required to oxidize the pyrazole core. Studies on related pyrazol-5-amines show that single-electron oxidation can occur, leading to radical cations and subsequent dimerization or substitution, but this is specific to activated substrates. nih.gov Therefore, in a competitive oxidation scenario involving this compound, the furan ring is the more likely site of transformation.

Reduction of the Carbonyl Group

The carbonyl group of the methanone linker is readily susceptible to reduction by standard hydride-donating reagents. This transformation converts the ketone into a secondary alcohol, yielding Furan-2-yl(1H-pyrazol-1-yl)methanol.

Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, capable of reducing aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695), where the solvent provides the proton for the final alcohol group after the initial hydride attack. youtube.com The reduction of various furan-2-yl ketones to their corresponding alcohols using NaBH₄ is a well-established procedure. nih.govuidaho.edu For example, the reduction of 3-phenyl-2-cyanopropenenitrile and its thiophene (B33073) and furan analogues with sodium borohydride in methanol proceeds efficiently to yield the saturated propanedinitrile products. nih.gov While NaBH₄ is effective, stronger reducing agents like lithium aluminium hydride (LiAlH₄) could also be employed, although with less chemoselectivity if other reducible groups were present. rsc.org

| Substrate | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(Furan-2-yl)hexan-2-one | PCC (oxidation step shown for context) | - | 1-(Furan-2-yl)hexan-2-ol (precursor) | 78% (oxidation yield) | rsc.org |

| 3-Phenyl-2-cyanopropenenitrile | NaBH₄ | Methanol | 2-Benzylpropanedinitrile | 85% | nih.gov |

| 3-(Furan-2-yl)-2-cyanopropenenitrile | NaBH₄ | Methanol | 2-(Furan-2-ylmethyl)propanedinitrile | 61% | nih.gov |

| Benzophenone | NaBH₄ | Methanol | Diphenylmethanol | - | rsc.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures. For a molecule like this compound, these reactions are most effectively applied to its halogenated derivatives.

Functionalization at Halogenated Derivatives

By introducing a halogen atom (e.g., Br, I) onto either the furan or the pyrazole ring, the molecule becomes a suitable substrate for palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is typically I > Br > Cl. wikipedia.orglibretexts.org

Suzuki-Miyaura Reaction The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org A halogenated this compound could be coupled with various aryl- or heteroarylboronic acids to introduce new substituents. For example, the coupling of potassium furan-2-yltrifluoroborate with a range of aryl bromides and chlorides proceeds efficiently using a Pd(OAc)₂ catalyst and a phosphine (B1218219) ligand like RuPhos. nih.gov Similarly, furan-2(5H)-ones bearing a bromomethylene group undergo Suzuki-Miyaura reactions to yield arylated products. researchgate.net

| Halide Substrate | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 96% | nih.gov |

| 2-Bromotoluene | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 95% | nih.gov |

| 4-Bromo-5-(bromomethylene)furan-2(5H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 75% | researchgate.net |

Heck Reaction The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by palladium. pearson.comchemistnotes.comorganic-chemistry.org A halogenated derivative of the title compound could react with various alkenes, such as acrylates or styrenes, to introduce a vinyl substituent. The reaction typically requires a palladium catalyst, a phosphine ligand (though ligandless systems exist), and a base like triethylamine. chemistnotes.comwikipedia.org Heck reactions have been successfully performed on various pyrazole systems. For instance, new indole-pyrazole hybrids have been synthesized via a palladium-catalyzed ligandless Heck coupling between bromo-indoles and ethenyl-pyrazoles. researchgate.net

| Halide Substrate | Alkene | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-3H-indole derivative | 4-Ethenyl-1H-pyrazole derivative | Pd(OAc)₂ | Et₃N | DMF | 45-85% | researchgate.net |

| Iodobenzene | 2-Hydroxy ethyl benzene (styrene synthon) | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | Low | nih.gov |

| Aryl Halides | Various Alkenes | Pd(L-proline)₂ | - | Water (Microwave) | Excellent | organic-chemistry.org |

Sonogashira Reaction The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgnumberanalytics.comgolden.com This method could be used to install an alkynyl group onto a halogenated this compound. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org Research has shown successful Sonogashira couplings on 3,4-dihalo-2(5H)-furanones with various terminal alkynes using a Pd(PPh₃)₄/CuI catalytic system. sioc-journal.cn Copper-free Sonogashira conditions have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orggolden.com

| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dihalo-2(5H)-furanone | Propargyl alcohol | Pd(PPh₃)₄ / CuI | KF | Toluene | Moderate-Good | sioc-journal.cn |

| 2-Iodoresorcinols | Propyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | THF | - | researchgate.net |

| 2,5-Furandicarboxylic dichloride | Terminal Alkynes | Cu/Pd | - | - | - | acs.org |

Mechanistic Elucidation of Novel Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies on this compound are not widely available, the mechanisms for the aforementioned transformations are well-established for related systems.

The palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira) all proceed via a catalytic cycle involving a Pd(0)/Pd(II) interconversion. wikipedia.org

Suzuki-Miyaura Mechanism: The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the substrate, forming a Pd(II) complex. libretexts.orgyonedalabs.comchemrxiv.org

Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step is typically facilitated by a base. acs.orgresearchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com

Heck Reaction Mechanism: The cycle for the Heck reaction is similar and consists of four main steps:

Oxidative Addition: A Pd(0) species adds to the aryl/vinyl halide to form a Pd(II) intermediate. libretexts.orgrsc.org

Migratory Insertion (Olefin Insertion): The alkene coordinates to the palladium center and then inserts into the Pd-carbon bond. chemistnotes.comlibretexts.org

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species. libretexts.orgyoutube.com

Reductive Elimination/Base Regeneration: A base removes the hydrogen halide from the palladium complex, regenerating the active Pd(0) catalyst. chemistnotes.comwikipedia.org

Sonogashira Reaction Mechanism: This reaction typically involves two interconnected catalytic cycles:

Palladium Cycle: This follows the familiar pattern of oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination. libretexts.orgyoutube.com

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. golden.comyoutube.com This activated alkyne species then participates in the transmetalation step with the Pd(II) complex, transferring the alkynyl group to the palladium center. wikipedia.orgnumberanalytics.com

Coordination Chemistry of Furan 2 Yl 1h Pyrazol 1 Yl Methanone As a Ligand

Design and Synthesis of Metal Complexes with Transition Metals

The synthesis of transition metal complexes with Furan-2-yl(1H-pyrazol-1-yl)methanone would likely follow established methodologies for related pyrazole-based ligands. Typically, the reaction of the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent would be the primary route. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in isolating crystalline products.

Based on the chemistry of related N-acyl pyrazoles, the design of complexes could target mononuclear, binuclear, or polynuclear structures. The presence of multiple potential donor sites—the pyrazole (B372694) nitrogen atoms, the furan (B31954) oxygen atom, and the carbonyl oxygen atom—offers a rich playground for creating diverse coordination architectures. The steric and electronic properties of the furan and pyrazole rings would influence the resulting geometry of the metal complexes.

Spectroscopic and Structural Characterization of Metal Complexes

Should such complexes be synthesized, their characterization would be essential to understand their properties.

NMR, IR, and UV-Vis Spectroscopy of Complexes

NMR Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in solution-state characterization. Coordination of the ligand to a metal center would induce shifts in the proton and carbon signals of the furan and pyrazole rings compared to the free ligand. For instance, the proton signals of the pyrazole ring are expected to be particularly sensitive to coordination.

IR Spectroscopy: Infrared spectroscopy would provide key insights into the coordination mode. A shift in the stretching frequency of the carbonyl group (C=O) upon complexation would indicate its involvement in bonding to the metal center. Similarly, changes in the vibration modes of the pyrazole and furan rings would confirm their participation in coordination.

UV-Vis Spectroscopy: Electronic absorption spectroscopy would reveal the electronic transitions within the complexes. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for certain transition metals, would provide information about the electronic structure and the coordination environment of the metal ion.

Elucidation of Binding Modes and Coordination Sites of the Ligand

This compound possesses several potential coordination sites:

The N2 nitrogen atom of the pyrazole ring.

The carbonyl oxygen atom.

The oxygen atom of the furan ring.

The ligand could act as a:

Monodentate ligand , coordinating through the most basic N2 atom of the pyrazole ring.

Bidentate ligand , chelating to the metal center through the N2 pyrazole nitrogen and the carbonyl oxygen, forming a stable five-membered ring. This bidentate N,O-coordination is a common feature in the catalytic applications of other N-acyl pyrazole derivatives.

Bridging ligand , connecting two or more metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

The actual binding mode would depend on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Investigation of Catalytic Properties of Derived Metal Complexes

The exploration of the catalytic activity of metal complexes derived from this compound is a highly promising area of research. Pyrazole-based ligands have been successfully employed in a variety of catalytic transformations.

Applications in Organic Synthesis (e.g., Cross-Coupling, Hydrogenation)

Cross-Coupling Reactions: Palladium complexes of pyrazole-containing ligands have shown activity in C-C coupling reactions. It is conceivable that palladium complexes of this compound could serve as catalysts in reactions such as Suzuki-Miyaura or Heck couplings. The electronic properties of the furan ring could modulate the catalytic activity.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes bearing pyrazole-based ligands are known to catalyze hydrogenation and transfer hydrogenation reactions of ketones and other unsaturated compounds. The potential for metal-ligand cooperation, where the pyrazole N-H bond might participate in the catalytic cycle, makes complexes of this compound interesting candidates for such transformations.

Advanced Applications in Organic Synthesis and Materials Science

Furan-2-yl(1H-pyrazol-1-yl)methanone as a Versatile Building Block

The inherent reactivity and multiple functional sites within this compound make it an adept building block in organic synthesis. The furan (B31954), pyrazole (B372694), and ketone groups offer distinct points for chemical modification, enabling chemists to construct a diverse array of more complex molecules.

The furan-pyrazole scaffold is a valuable component in the synthesis of complex ring systems. While direct applications of the title compound are still emerging, related structures incorporating furan units into spiro-fused polycyclic aromatic compounds (PACs) have been successfully synthesized. mdpi.com These efforts highlight the potential of the furan motif, a key component of this compound, in creating chiral, multi-ring structures. mdpi.com The incorporation of a furan unit in place of more common rings like thiophene (B33073) can have a significant impact on the photophysical properties of the resulting polycyclic system. mdpi.com

The furan-pyrazole core serves as a foundational scaffold for creating novel and complex molecular architectures. Researchers have synthesized a variety of hybrid structures based on furanone and pyrazole moieties. sciforum.netsciforum.net For instance, new pyrazolo furan-2(5H)-one derivatives have been created through multi-component condensation reactions involving precursors like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.gov Furthermore, the synthesis of various substituted furan-2-yl-1H-pyrazoles demonstrates the utility of this core in developing molecules for specific applications, such as inhibitors of protein aggregation. nih.gov The ability to modify the core, for example by creating derivatives like 3-(5-Nitro-2-fur-yl)-1-phenyl-1H-pyrazol-4-ylmethanone, underscores its role as a versatile platform for building diverse and functional organic compounds. nih.gov

Exploration in Functional Materials

The electronic properties arising from the conjugated system of the furan and pyrazole rings make this compound and its derivatives attractive candidates for use in functional materials. Investigations are ongoing in areas such as luminescence, non-linear optics, and supramolecular chemistry.

Compounds containing pyrazole and furan rings are known for their luminescent properties. Pyrazoline derivatives, which are structurally related to pyrazoles, are well-known nitrogen-containing heterocycles that exhibit desirable photophysical properties, including fluorescence. researchgate.netresearchgate.net Studies on various pyrazoline compounds have shown that substitutions on the heterocyclic rings can tune the emission wavelength, resulting in green, blue, or violet light. researchgate.net Similarly, complex furan-containing chiral spiro-fused polycyclic compounds have been shown to be highly emissive and act as circularly polarized luminescent materials. mdpi.com This collective evidence suggests a strong potential for this compound derivatives to be developed as novel luminescent materials for various optical applications.

Pyranopyrazoles and other pyrazoline derivatives have been identified as a promising class of heterocyclic compounds for non-linear optical (NLO) applications. researchgate.netwum.edu.pk These materials are of interest due to their attractive electronic qualities and potential for use in optoelectronic devices. researchgate.netwum.edu.pk Research into certain 2-pyrazoline derivatives has revealed significant second-order NLO properties, particularly in compounds substituted with strong electron-withdrawing groups like a nitro group. researchgate.net The first hyperpolarizability (β), a measure of a molecule's NLO activity, has been measured for these compounds using techniques such as Hyper-Rayleigh Scattering (HRS) in solution. researchgate.net The computational and experimental data on related structures indicate that the pyrazole framework, as found in this compound, is a promising core for designing new and efficient NLO materials. wum.edu.pk

Table 1: Non-linear Optical Properties of Selected Pyrazoline Derivatives Data sourced from studies on related 1-(p-X-phenyl)-3-(p-alkoxyphenyl)-2-pyrazolines. researchgate.net

| Compound Substituent (X) | Absorption Max (λ_max) | First Hyperpolarizability (β_HRS) |

| 4-Nitro | 430 nm | 393 x 10⁻³⁰ esu |

| 2,4-Dinitro | 424 nm | 215 x 10⁻³⁰ esu |

| 4-Carboxy | 396 nm | 130 x 10⁻³⁰ esu |

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. researchgate.net The process by which molecules spontaneously form these ordered aggregates is known as self-assembly, driven by forces like hydrogen bonding and π–π stacking. researchgate.net

Crystal structure analyses of derivatives of this compound reveal its significant role in directing molecular self-assembly. In the solid state of (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, intermolecular O–H···O and C–H···O hydrogen bonds are crucial in connecting the individual molecules. nih.govdoaj.org The crystal structure is further stabilized by π–π stacking interactions between the aromatic rings, with a measured centroid-centroid distance of 3.8646 Å. nih.govdoaj.org Similarly, the crystal packing of 3-(5-Nitro-2-fur-yl)-1-phenyl-1H-pyrazol-4-ylmethanone shows that molecules are linked by intermolecular C–H···O hydrogen bonds and further stabilized by C–H···π and π–π interactions. nih.gov These findings demonstrate that the furan-pyrazole framework provides the necessary functional groups and aromatic surfaces to facilitate predictable self-assembly into well-ordered supramolecular architectures.

Table 2: Intermolecular Interactions in Furan-Pyrazole Derivatives

| Compound | Non-Covalent Interactions Observed | Reference |

| (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | O–H···O hydrogen bonds, C–H···O hydrogen bonds, π–π stacking | nih.govdoaj.org |

| 3-(5-Nitro-2-fur-yl)-1-phenyl-1H-pyrazol-4-ylmethanone | C–H···O hydrogen bonds, C–H···π interactions, π–π stacking | nih.gov |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of furan-2-yl(1H-pyrazol-1-yl)methanone and its analogs often relies on conventional methods that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future research should prioritize the development of more efficient and sustainable synthetic routes, aligning with the principles of green chemistry.

Key areas for development include:

Catalytic Approaches: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to more efficient and selective syntheses. For instance, the use of reusable solid acid catalysts or enzymatic processes could offer greener alternatives to traditional methods.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of this compound. This methodology can minimize reaction times and improve product yields and purity.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. These techniques are particularly promising for the synthesis of heterocyclic compounds. orientjchem.org

Solvent-Free and Aqueous Reactions: Developing synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water would significantly reduce the environmental impact of the synthesis. orientjchem.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Methods | Higher efficiency, selectivity, and reusability of catalysts. | Catalyst cost, stability, and separation from the product. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost and optimization of flow parameters. |

| Microwave/Ultrasound | Reduced reaction times and increased yields. | Scale-up limitations and potential for localized overheating. |

| Solvent-Free/Aqueous | Reduced environmental impact and cost. | Solubility of reactants and potential for side reactions. |

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. While the general mechanism of N-acylation of pyrazoles is understood, detailed mechanistic studies of specific reactions involving this compound are limited.

Future research should focus on:

Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of the formation of the furan-pyrazole bond can provide valuable insights into the reaction pathway and help in optimizing reaction conditions.

Reaction Intermediates: The identification and characterization of reaction intermediates and transition states through spectroscopic techniques and computational modeling can elucidate the reaction mechanism at a molecular level.

Rational Design of Derivatives with Tunable Electronic and Structural Properties

The electronic and structural properties of this compound can be fine-tuned by introducing various substituents on both the furan (B31954) and pyrazole (B372694) rings. This opens up possibilities for designing novel molecules with tailored properties for specific applications. The nature and position of substituents can influence the molecule's reactivity, stability, and coordination ability. mdpi.com Electron-donating groups, for instance, can increase the basicity of the pyrazole ring, while electron-withdrawing groups can increase the acidity of the N-H proton in the parent pyrazole. mdpi.com

Future research efforts should be directed towards:

Structure-Property Relationships: Establishing clear structure-property relationships through systematic synthesis and characterization of a library of derivatives. This will enable the predictable tuning of properties such as redox potentials, and photophysical characteristics.

Supramolecular Chemistry: Investigating the self-assembly and crystal engineering of derivatives to create novel supramolecular architectures with interesting material properties. The crystal structure of a derivative, (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, reveals intermolecular hydrogen bonds and π–π stacking interactions that stabilize the crystal lattice. doaj.orgnih.gov

| Substituent Position | Potential Effect on Properties | Example Application |

| Furan Ring | Modulation of π-electron density and reactivity. | Organic electronics |

| Pyrazole Ring (C3, C4, C5) | Alteration of basicity, acidity, and coordination sites. | Catalysis, Sensors |

| Pyrazole Ring (N1) | Introduction of new functional groups and steric bulk. | Metal-organic frameworks |

Exploration of New Non-Biological Applications

While pyrazole derivatives have been extensively studied for their biological activities, their potential in non-biological applications remains relatively under-explored. royal-chem.commdpi.com The unique electronic and coordination properties of this compound make it a promising candidate for various material science applications.

Promising areas for future exploration include:

Coordination Chemistry: The pyrazole moiety can act as a versatile ligand for a wide range of metal ions, making these compounds suitable for the development of novel catalysts, magnetic materials, and luminescent probes. orientjchem.org

Materials Science: The incorporation of this scaffold into polymers could lead to new materials with interesting thermal, optical, or electronic properties. Pyrazole derivatives have shown potential in the development of conductive polymers and photovoltaic materials. royal-chem.com

Organic Electronics: The conjugated π-system of the furan and pyrazole rings suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Integration of Experimental and Advanced Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for accelerating research and gaining deeper insights into molecular systems. Future studies on this compound and its derivatives will greatly benefit from such an integrated approach.

Key areas for integration include:

Predictive Modeling: Using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the geometric, electronic, and spectroscopic properties of new derivatives before their synthesis. This can guide the rational design of molecules with desired properties.

Reaction Mechanism Elucidation: Computational modeling can be employed to map out reaction pathways, calculate activation energies, and identify transition states, complementing experimental mechanistic studies.

Material Property Simulation: Molecular dynamics and other simulation techniques can be used to predict the bulk properties of materials based on the molecular structure of the constituent compounds.

Challenges in Scalable Synthesis and Industrial Applications (if applicable to non-biological research)

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed for the potential non-biological applications of this compound to be realized.

Significant challenges include:

Process Safety and Optimization: Ensuring the safety and robustness of the synthetic process at a larger scale is paramount. This involves a thorough understanding of the reaction thermodynamics and kinetics, as well as the implementation of appropriate process controls. news-medical.net

Purification and Quality Control: Developing efficient and scalable purification methods to obtain the final product with high purity is often a major hurdle in industrial production.

Regulatory Compliance: For any potential industrial application, adherence to environmental and safety regulations is essential. The development of green and sustainable synthetic processes will be crucial in this regard. frontiersin.org

Q & A

Q. What are the common synthetic routes for preparing Furan-2-yl(1H-pyrazol-1-yl)methanone?

- Methodological Answer : A widely used method involves the reaction of (E)-phenyl-2-(1-(furan-2-yl)prop-2-yn-1-ylidene)hydrazinecarboxylate with pyrrolidine in THF, catalyzed by DBU at room temperature for 16 hours. The crude product is purified via column chromatography using acetylated triethylamine-treated silica gel . Alternative approaches include oxidative functionalization of aldehydes with pyrazole using substoichiometric oxoammonium nitrate (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate) under solvent-free conditions at 55°C for 3 hours, yielding high-purity products without chromatography .

Q. How is this compound characterized structurally?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., furan protons at δ 6.3–7.4 ppm and pyrazole protons at δ 7.8–8.2 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 215.0821) .